molecular formula C12H14BrNO2 B2881098 8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-34-7

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2881098
CAS No.: 1556097-34-7
M. Wt: 284.153
InChI Key: OZZJZEQGENLBGP-UHFFFAOYSA-N
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Description

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane is a chemical building block of high interest in medicinal chemistry and drug discovery research. It features a spirocyclic core structure that introduces molecular complexity and three-dimensionality, a key attribute in the design of novel pharmacologically active compounds . The molecular formula is C12H14BrNO2 and it has a molecular weight of 284.15 g/mol . Its structure incorporates a ketal-protected carbonyl group (as the 2,5-dioxa moiety) and a secondary amine that is functionalized with a 4-bromobenzyl group . The bromine atom on the benzyl ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to rapidly generate a diverse array of analogues . This compound is part of a broader class of azaspiro[3.4]octanes, which are valuable scaffolds for constructing protease inhibitors, kinase inhibitors, and other biologically relevant small molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. The CAS Registry Number for this compound is 1556097-34-7 .

Properties

IUPAC Name

8-[(4-bromophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)7-14-5-6-16-12(14)8-15-9-12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZJZEQGENLBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(N1CC3=CC=C(C=C3)Br)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

Spirocyclic compounds are typically constructed via intramolecular cyclization or ring-closing metathesis. The synthesis of 2,5-dioxa-8-azaspiro[3.4]octane derivatives often begins with ketone or nitrile precursors, leveraging nucleophilic substitutions to form the spiro junction. For example, the preparation of tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-carboxylate (CN111518015A) involves a four-step sequence starting from 1,4-dioxaspiro[4.5]decane-8-one, employing p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide for cyanide introduction. This strategy could be adapted by replacing the tert-butyl group with a 4-bromobenzyl moiety at the nitrogen center.

Alkylation and Protection-Deprotection Sequences

Proposed Synthetic Route for 8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane

Step 1: Formation of the Spirocyclic Core

Starting with 1,4-dioxaspiro[3.4]octane-7-one, treatment with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in ethylene glycol dimethyl ether/ethanol (0–20°C) would yield the corresponding nitrile derivative. This step establishes the spirocyclic backbone while introducing a reactive cyano group for subsequent transformations.

Step 2: Alkylation with 4-Bromobenzyl Bromide

The nitrile intermediate is deprotonated using LDA in toluene at 0–20°C, followed by alkylation with 4-bromobenzyl bromide. This reaction must be carefully controlled to avoid over-alkylation, as excess electrophile could lead to quaternary ammonium salt formation.

Step 3: Hydrogenation and Cyclization

Catalytic hydrogenation (Raney Ni, H₂ at 50 psi) reduces the nitrile to a primary amine, which spontaneously cyclizes to form the azaspiro ring. tert-Butyl dicarbonyl anhydride may be used to protect the amine during this step, analogous to methods in CN111518015A.

Step 4: Deprotection and Final Functionalization

Deprotection with pyridinium p-toluenesulfonate in acetone/water (70°C) removes the tert-butoxycarbonyl group, yielding the free amine. Subsequent N-alkylation with 4-bromobenzyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the target substituent.

Experimental Considerations and Challenges

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction efficacy. For instance, the use of ethylene glycol dimethyl ether in Step 1 enhances the solubility of potassium tert-butoxide, while toluene in Step 2 minimizes side reactions. Temperature control (<20°C) during alkylation prevents exothermic decomposition of LDA.

Purification and Characterization

Silica gel chromatography remains the primary purification method, though the polar nature of intermediates may necessitate alternative stationary phases (e.g., C18 reverse-phase). Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying spirocyclic structure, particularly the coupling patterns between protons at the spiro junction.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include 4-bromobenzaldehyde, 4-bromobenzoic acid, benzyl derivatives, and various substituted spirocyclic compounds, depending on the specific reaction and reagents used .

Scientific Research Applications

Unfortunately, the available search results provide very limited information regarding specific applications of the compound 8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane. However, the search results do offer some basic chemical information and potential areas of application.

Chemical Information

  • Formula: C12H14BrNO2
  • CAS Number: 1556097-34-7
  • Purity: Typically around 95%

Potential Applications and Research Areas

  • Analytical Research: ArZa Bioscience lists spirocycles, including this compound, as products for analytical research .
  • Chemical Building Block: As a unique chemical entity, it can serve as a building block in the synthesis of more complex molecules for various applications .
  • Potential Volatilization: Henry’s Law constant values for similar compounds suggest potential for volatilization in open systems .

Additional Information

  • PubChem provides a broad array of chemical information, including structure, chemical names, physical and chemical properties, biological activities, safety and toxicity information, patents, and literature citations .
  • Activation analysis can be used in research projects requiring rigid standards of purity and is especially useful in the processing of rare or expensive materials since only a fraction of a gram of material is required .

Mechanism of Action

The mechanism of action of 8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological macromolecules, leading to various biological effects. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Antitubercular Activity

  • Compound 17 (6-(Methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane) exhibits potent activity against Mycobacterium tuberculosis (MIC: 0.0124–0.0441 μg/mL), attributed to its nitroheterocyclic and triazolyl moieties .
  • The absence of a nitro group in this compound may reduce antitubercular efficacy but could enhance selectivity for other targets.

Antimicrobial and Anticancer Potential

  • Analogs with benzyl and heteroaromatic substituents (e.g., 6d, 12) show broad-spectrum activity against ESKAPE pathogens and cancer cell lines .
  • The bromobenzyl group in the target compound may improve membrane permeability due to increased lipophilicity, as seen in halogenated analogs .

Computational Similarity Analysis

Using Tanimoto similarity metrics (structural similarity >0.8) :

  • Closest analogs: 8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane and 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane .
  • Key differences: Replacement of bromine with smaller substituents (e.g., methyl, phenoxy) reduces steric bulk and electronic effects.

Biological Activity

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound notable for its unique structural features, including a bromobenzyl group that enhances its chemical reactivity and potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrNO2C_{12}H_{14}BrNO_2, with a molecular weight of 284.15 g/mol. The presence of the bromobenzyl moiety contributes to its unique reactivity profile and interaction capabilities with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₄BrNO₂
Molecular Weight284.15 g/mol
CAS Number1556097-34-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromobenzyl group can form non-covalent interactions with proteins, influencing various signaling pathways. The compound's spirocyclic structure provides rigidity, enhancing binding affinity and specificity.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. The bromobenzyl group may enhance the compound's ability to penetrate cellular membranes and interact with DNA or other critical biomolecules.
  • Neuroprotective Effects : Emerging evidence suggests that this compound may exhibit neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Anticancer Research : In a study assessing the anticancer potential of this compound against human breast cancer cell lines (MCF-7), treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure.

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